molecular formula C14H11F3O B14476019 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene CAS No. 71558-32-2

1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene

Cat. No.: B14476019
CAS No.: 71558-32-2
M. Wt: 252.23 g/mol
InChI Key: HMUKZMBAZJNKDE-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by a benzene ring substituted with a methyl group at the 1-position and a 4-(trifluoromethyl)phenoxy group at the 3-position. This compound is notable for its unique structural features, which include the trifluoromethyl group known for its electron-withdrawing properties, making it a valuable entity in various chemical applications .

Preparation Methods

The synthesis of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases, with conditions varying based on the desired products. Major products formed from these reactions include phenols, alcohols, and substituted benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a methyl group and a trifluoromethylphenoxy group, which imparts distinct electronic and steric properties, making it highly versatile in various chemical and biological applications.

Properties

CAS No.

71558-32-2

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

1-methyl-3-[4-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C14H11F3O/c1-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)14(15,16)17/h2-9H,1H3

InChI Key

HMUKZMBAZJNKDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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